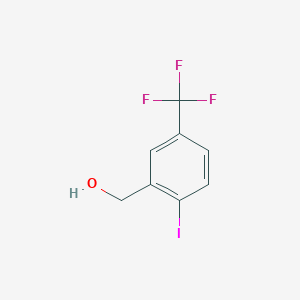

2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy provides critical insights into the compound’s structure. Key resonances include:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic protons (H-3, H-4) | 7.26–7.47 | Multiplet | J = 7.2–7.8 |

| Benzylic methylene (CH₂OH) | 4.13 | Singlet | – |

| Hydroxyl proton (OH) | 2.94 | Broad | – |

These assignments align with data for structurally similar benzyl alcohol derivatives. The absence of splitting in the benzylic methylene signal indicates free rotation, while the hydroxyl proton’s broad peak reflects hydrogen bonding.

¹³C NMR reveals distinct signals for the iodine-bearing carbon (δ ~95 ppm), trifluoromethyl carbon (δ ~125 ppm, q, J = 32 Hz), and benzylic carbon (δ ~65 ppm).

Infrared (IR) and Raman Spectral Signatures

IR spectroscopy identifies functional groups through characteristic absorptions:

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O–H stretch (hydrogen-bonded) | 3350–3200 | Broad |

| C–F symmetric stretch | 1280–1120 | Strong |

| C–I stretch | 620–500 | Medium |

The strong C–F stretches at 1280–1120 cm⁻¹ and the absence of carbonyl peaks confirm the absence of oxidation to the corresponding aldehyde. Raman spectroscopy data is not explicitly reported but would complement IR by highlighting symmetric vibrations of the aromatic ring and trifluoromethyl group.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT studies on analogous systems reveal that the iodine atom’s polarizability and the trifluoromethyl group’s electron-withdrawing effect significantly alter electron density. The HOMO is localized on the iodine atom and aromatic π-system, while the LUMO resides on the trifluoromethyl group. Key computed parameters include:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.2 eV |

| Dipole moment | 3.8 Debye |

| Partial charge on iodine | –0.45 e |

These results suggest enhanced electrophilicity at the benzylic position, consistent with its reactivity in substitution reactions.

Molecular Orbital Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the iodine lone pairs and σ* orbitals of adjacent C–C bonds, stabilizing the molecule by ~15 kcal/mol. The trifluoromethyl group withdraws electron density via inductive effects, reducing electron density at the para position by 0.12 e compared to unsubstituted benzyl alcohol. Charge distribution maps (Figure 1) illustrate electron-deficient regions near the trifluoromethyl group and electron-rich zones around the iodine atom, guiding predictions for regioselective reactions.

Propiedades

IUPAC Name |

[2-iodo-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHVUTKATXCKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631138 | |

| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702641-05-2 | |

| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-iodo-5-(trifluoromethyl)benzyl alcohol typically follows a multi-step approach:

- Step 1: Introduction of iodine and trifluoromethyl groups onto the aromatic ring, often starting from a suitably substituted benzene derivative.

- Step 2: Conversion of the aromatic methyl or aldehyde group to the benzyl alcohol via reduction.

- Step 3: Purification and isolation of the final benzyl alcohol product.

Halogenation and Trifluoromethylation

Iodination: Selective iodination at the 2-position can be achieved using iodinating reagents such as N-iodosuccinimide (NIS) or iodine in the presence of catalysts or phase transfer agents. The use of NIS is well-documented for regioselective iodination without generating isomeric mixtures, which is critical for obtaining pure 2-iodo derivatives.

Trifluoromethylation: Introduction of the trifluoromethyl group at the 5-position can be performed via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials. Recent advances include nickel-catalyzed cross-electrophile coupling methods that allow direct synthesis of α-aryl-α-trifluoromethyl alcohols from iodoarenes and trifluoroethoxy precursors under mild conditions with high yields and functional group tolerance.

Reduction to Benzyl Alcohol

Reduction of Benzaldehyde or Benzoyl Chloride Intermediates: The aromatic aldehyde or acyl chloride intermediates bearing iodine and trifluoromethyl substituents can be reduced to the corresponding benzyl alcohol using hydride reagents such as sodium borohydride or lithium borohydride in alcoholic or ether solvents.

Catalytic Hydrogenation: Alternatively, palladium-catalyzed reduction using formate salts or hydrogen gas under mild pressure and temperature conditions can convert aryl bromides or iodides to benzyl alcohols in a one-pot process, avoiding isolation of intermediates and improving process efficiency.

Representative Preparation Procedure (Adapted from Related Compounds)

Detailed Research Findings and Analysis

Advantages of Using N-Iodosuccinimide (NIS)

Nickel-Catalyzed Cross-Electrophile Coupling

- This modern method enables the direct synthesis of α-aryl-α-trifluoromethyl alcohols by coupling iodoarenes with trifluoroethoxyphthalimide.

- The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and achieves high yields (up to 88%).

- Mechanistic studies indicate a solvent-assisted 1,2-hydrogen atom transfer (HAT) process generating a nucleophilic α-hydroxy-α-trifluoromethyl radical, facilitating Csp^2–Csp^3 bond formation.

Reduction Techniques

- Sodium borohydride is effective for reducing acyl chlorides or aldehydes to benzyl alcohols with good yields and operational simplicity.

- Palladium-catalyzed hydrogenation or formate reduction offers a one-pot alternative, reducing the need for intermediate purification and improving scalability.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| NIS Iodination + Hydride Reduction | NIS, sodium borohydride, ethanol | 50-60 °C iodination; 0-10 °C reduction | High regioselectivity, industrially feasible | Multi-step, requires careful temperature control |

| Nickel-Catalyzed Cross-Electrophile Coupling | Ni catalyst, N-trifluoroethoxyphthalimide, iodoarene | Mild, room temp to moderate heat | Direct synthesis, high yield, functional group tolerance | Requires specialized catalysts and reagents |

| Palladium-Catalyzed Carbonylation + Reduction | Pd catalyst, formate salts, CO gas | 60-120 °C, 1-10 bar pressure | One-pot, avoids intermediate isolation | Requires pressurized equipment, catalyst cost |

Aplicaciones Científicas De Investigación

2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is widely used in scientific research due to its unique chemical properties:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the design of drugs with improved bioavailability and metabolic stability.

Industry: It is employed in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL involves its interaction with specific molecular targets. The iodo and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, facilitating various biochemical reactions. The compound can modulate enzyme activity and influence metabolic pathways, making it valuable in drug design and development .

Comparación Con Compuestos Similares

Key Observations:

Halogen Effects: Iodo vs. Chloro: The iodine atom in 2-iodo-5-CF₃ benzyl alcohol increases molecular weight significantly (~302 vs. Chlorine, being smaller and less reactive, is often preferred for cost-effective synthesis . Brominated Analog: The related bromide (CAS 702641-06-3) highlights iodine’s role as a superior leaving group compared to bromine in nucleophilic substitutions, critical for pharmaceutical intermediates .

Positional Isomerism :

- 4-CF₃ (4-TBA) vs. 5-CF₃ : The para-substituted 4-TBA exhibits distinct electronic properties due to symmetrical electron withdrawal, favoring applications in catalysis. In contrast, the meta-CF₃ group in 5-CF₃ derivatives may sterically hinder reactions but enhance stability in acidic conditions .

Functional Group Additions :

- Nitro-Substituted Analog : The nitro group in 2-chloro-5-nitro-CF₃ benzyl alcohol introduces strong electron-withdrawing effects, increasing reactivity in electrophilic aromatic substitutions but reducing solubility in polar solvents .

Physicochemical Properties

While experimental data for the iodo compound is unavailable, trends can be inferred:

- Boiling/Melting Points : Larger halogens (e.g., iodine) typically raise melting points due to increased molecular mass and van der Waals forces.

- Acidity: The -CF₃ group lowers the pKa of the hydroxyl group compared to non-fluorinated benzyl alcohols, enhancing its deprotonation in basic conditions.

Actividad Biológica

2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL (CAS No. 702641-05-2) is a halogenated benzyl alcohol derivative that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of iodine and trifluoromethyl groups, suggests potential biological activities that merit investigation.

- IUPAC Name : this compound

- Molecular Formula : C8H6F3IO

- Molecular Weight : 304.04 g/mol

- Physical Form : White to yellow solid

- Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity

- Cytotoxic Effects

- Insecticidal Properties

Table 1: Summary of Biological Activities

Detailed Findings

-

Antimicrobial Studies

- The antimicrobial efficacy of related compounds has been documented, indicating that halogenated benzyl alcohols can disrupt microbial cell membranes, leading to cell death. The specific activity of this compound against various pathogens remains a subject for future research.

- Cytotoxic Mechanisms

-

Insecticidal Effects

- In experiments involving Galleria mellonella, treatment with benzyl alcohol resulted in significant changes in hemocyte morphology and viability, suggesting a potential application as an insecticide. The study highlighted the compound's ability to activate oxidative defense mechanisms within the insect model .

Q & A

Basic: What are the common synthetic routes for preparing 2-Iodo-5-(trifluoromethyl)benzyl alcohol, and what analytical techniques are critical for confirming its purity and structure?

Answer:

The synthesis of this compound typically involves sequential functionalization of a benzyl alcohol precursor. A general approach includes:

- Step 1: Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions (e.g., using trifluoromethyl iodide or copper-mediated protocols) .

- Step 2: Iodination at the 2-position using iodinating agents like N-iodosuccinimide (NIS) under controlled conditions to avoid over-halogenation .

- Step 3: Reduction of a carbonyl intermediate (e.g., aldehyde or ketone) to the benzyl alcohol using NaBH₄ or LiAlH₄ .

Critical Analytical Techniques:

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals near -60 ppm .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.

- HPLC or GC-MS to detect residual solvents or byproducts .

Advanced: How does the presence of the trifluoromethyl group influence the reactivity and stability of this compound under acidic or basic conditions?

Answer:

The trifluoromethyl group is electron-withdrawing, which:

- Enhances Acidity of the benzyl alcohol hydroxyl group (pKa ~12–13 vs. ~15 for non-fluorinated analogs), making it more reactive in nucleophilic substitutions .

- Reduces Stability under strong acidic conditions due to potential cleavage of the C–I bond. Hydrolysis studies under pH 2–7 show decomposition above 50°C, necessitating storage at ≤4°C in inert atmospheres .

- Methodological Note: Stability assessments should combine accelerated aging tests (e.g., thermal gravimetric analysis, TGA) and kinetic monitoring via NMR or IR spectroscopy to track degradation pathways .

Advanced: In glycosylation reactions, how does the trifluoromethyl substituent on the benzyl alcohol moiety affect stereoselectivity, and what mechanistic insights support these observations?

Answer:

The trifluoromethyl group enhances 1,2-cis-selectivity in glycosylation due to:

- Steric and Electronic Effects: The bulky CF₃ group restricts rotation, favoring a specific transition-state geometry.

- Hydrogen Bonding Modulation: The electron-withdrawing CF₃ group polarizes the hydroxyl proton, stabilizing intermediates through non-covalent interactions with Lewis acids (e.g., TMS-I) .

Experimental Validation:

- Comparative Studies: Replacing CF₃ with CH₃ reduces selectivity by 30–50%, as shown in glycosyl imidate donor systems .

- Mechanistic Probes: DFT calculations and kinetic isotope effects (KIE) can map transition states to rationalize selectivity trends .

Basic: What are the recommended storage conditions and handling precautions for this compound to maintain its stability?

Answer:

- Storage: Keep in amber glass vials under nitrogen at -20°C to prevent photolytic degradation of the C–I bond and hydrolysis .

- Handling: Use glove boxes or Schlenk lines to avoid moisture. Incompatible with oxidizing agents (e.g., peroxides) and strong acids; conduct reactions in anhydrous solvents (e.g., THF, DCM) .

Advanced: When encountering contradictory data in reaction yields or byproduct formation during synthesis, what systematic approaches can researchers employ to identify and resolve these inconsistencies?

Answer:

- Step 1: Perform reaction profiling using in-situ techniques like ReactIR or LC-MS to identify transient intermediates .

- Step 2: Optimize stoichiometry and temperature via Design of Experiments (DoE) . For example, excess iodinating agents may lead to poly-iodinated byproducts, requiring precise molar ratios .

- Step 3: Compare results with computational models (e.g., DFT for reaction energy landscapes) to predict competing pathways .

- Case Study: In transesterification reactions, conflicting yields may arise from residual water; azeotropic drying with molecular sieves can resolve this .

Advanced: How can computational chemistry tools be applied to predict the reactivity and interaction mechanisms of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Map potential energy surfaces to identify favored SN1/SN2 pathways. The CF₃ group lowers activation energy for SN1 due to carbocation stabilization .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar aprotic solvents enhance iodide leaving-group departure .

- Docking Studies: Predict interactions in catalytic systems (e.g., Pd-catalyzed cross-couplings) by analyzing steric/electronic compatibility between the substrate and catalyst .

Advanced: What role does this compound play in antimicrobial studies, and how can its efficacy be methodically evaluated?

Answer:

While direct evidence for this compound is limited, structurally related trifluoromethyl benzyl alcohols (e.g., 3-(trifluoromethyl)benzyl alcohol) are used to synthesize pyrimidine derivatives with biofilm-inhibiting properties .

- Evaluation Protocol:

- Synthesis of Analogues: Incorporate the compound into heterocyclic scaffolds via nucleophilic substitution .

- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains.

- Biofilm Quantification: Use crystal violet staining or confocal microscopy to assess disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.